molecular formula C3H7N B090106 1-Methylaziridine CAS No. 1072-44-2

1-Methylaziridine

Cat. No. B090106
CAS RN: 1072-44-2
M. Wt: 57.09 g/mol
InChI Key: XLJQPXVBQNJNLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylaziridine is a cyclic organic compound with the molecular formula C4H8N. It is a colorless liquid that is used in various scientific research applications due to its unique properties.

Mechanism Of Action

The mechanism of action of 1-methylaziridine is not well understood. However, it is believed to react with various functional groups in organic compounds such as carboxylic acids, alcohols, and amines. This reaction results in the formation of stable aziridine derivatives that are used in various scientific research applications.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-methylaziridine are not well studied. However, it is believed to be toxic to cells and can cause damage to DNA. It is also known to be a mutagen and a carcinogen in animal studies.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-methylaziridine in lab experiments is its unique reactivity with various functional groups in organic compounds. This allows for the synthesis of various compounds that cannot be synthesized using other reagents. However, one of the limitations is its toxicity and potential health hazards. It must be handled with care and disposed of properly.

Future Directions

There are various future directions for the use of 1-methylaziridine in scientific research. One of the directions is the development of new methods for the synthesis of various organic compounds using 1-methylaziridine as a building block. Another direction is the study of its mechanism of action and its potential use in the treatment of various diseases. Additionally, the development of new derivatives of 1-methylaziridine with improved properties and reduced toxicity is also a future direction.
Conclusion:
In conclusion, 1-methylaziridine is a unique organic compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its properties and potential uses in scientific research.

Synthesis Methods

1-Methylaziridine can be synthesized using several methods. One of the most common methods involves the reaction of 1-chloroethylamine hydrochloride with sodium azide in the presence of a base such as sodium hydroxide. This method yields 1-methylaziridine along with other aziridine derivatives. Another method involves the reaction of ethylene oxide with methylamine in the presence of a catalyst such as zinc oxide.

Scientific Research Applications

1-Methylaziridine has various scientific research applications due to its unique properties. It is used as a building block in the synthesis of various organic compounds such as amino acids, peptides, and nucleotides. It is also used as a reagent in the synthesis of various pharmaceuticals and agrochemicals. Additionally, it is used as a cross-linking agent in the production of polymers and resins.

properties

CAS RN

1072-44-2

Product Name

1-Methylaziridine

Molecular Formula

C3H7N

Molecular Weight

57.09 g/mol

IUPAC Name

1-methylaziridine

InChI

InChI=1S/C3H7N/c1-4-2-3-4/h2-3H2,1H3

InChI Key

XLJQPXVBQNJNLW-UHFFFAOYSA-N

SMILES

CN1CC1

Canonical SMILES

CN1CC1

boiling_point

27.5 °C

Other CAS RN

1072-44-2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.